N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxybenzyl group, an ethyl group, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a nucleophilic substitution reaction using 2-ethoxybenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable bases.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of N-(2-ethoxybenzyl)-1-ethyl-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Hydrolysis: Formation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and 2-ethoxybenzylamine.
Scientific Research Applications
N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
- N-(2-ethoxybenzyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- N-(2-ethoxybenzyl)-1-ethyl-4-amino-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-ethoxybenzyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. The combination of the ethyl group and the nitro group on the pyrazole ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-ethyl-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-3-18-10-12(19(21)22)14(17-18)15(20)16-9-11-7-5-6-8-13(11)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYJKMVDAVVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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